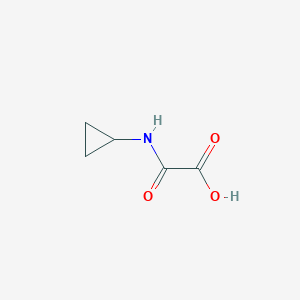
4-Bromo-2,3-dichloropyridine
Vue d'ensemble
Description
4-Bromo-2,3-dichloropyridine is a chemical compound with the molecular formula C5H2BrCl2N . It is used as an intermediate in the synthesis of various bio-relevant compounds .
Synthesis Analysis
The synthesis of substituted pyridines, such as 4-Bromo-2,3-dichloropyridine, often involves a ring cleavage methodology reaction. This process allows for the selective introduction of multiple functional groups . A method for synthesizing 5-Bromo-2,4-dichloropyridine has been reported, which involves using 2-amino-4-thloropyridine as a starting raw material. The key intermediate is obtained through a bromination reaction, followed by diazotization and chlorination to obtain the final product .Molecular Structure Analysis
The molecular structure of similar compounds like 3-bromo-2-Hydroxypyridine (3-Br-2HyP) has been investigated using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
4-Bromo-2,3-dichloropyridine: is a versatile intermediate in the synthesis of various bioactive molecules. Its reactivity allows for the construction of complex structures that are prevalent in pharmaceuticals . For instance, it can be used to create diacylhydrazine derivatives, which have shown promising insecticidal activities against certain pests .
Development of GPR40 Agonists
This compound has been utilized in the development of GPR40 agonists. GPR40, also known as the free fatty acid receptor 1 (FFAR1), is a target for the treatment of type 2 diabetes. The bromo and chloro substituents on the pyridine ring can be strategically modified to enhance the interaction with the receptor .
Material Science Applications
In material science, 4-Bromo-2,3-dichloropyridine can be used to modify the surface properties of materials. It can act as a linking agent for the attachment of various functional groups, thereby altering the surface chemistry of materials for specific applications .
Chromatography and Mass Spectrometry
The compound’s unique structure makes it suitable for use in chromatography and mass spectrometry as a standard or reference compound. It helps in the calibration of instruments and ensures the accuracy of analytical results .
Molecular Structure Analysis
Researchers have used 4-Bromo-2,3-dichloropyridine to study molecular structures, electron distribution, and reactive sites on the molecule’s surface. Techniques like molecular electrostatic potential (MEP), electron localization function (ELF), and localized orbital locator (LOL) analyses are employed to understand the electronic properties of such compounds .
Insecticidal Research
The compound’s structure serves as a scaffold for developing new insecticidal molecules. Its halogenated pyridine core is a common feature in many insecticides, and modifications to this core can lead to the discovery of new, effective insect control agents .
Halogenation Reactions
4-Bromo-2,3-dichloropyridine: is used in halogenation reactions, where it can introduce bromine and chlorine atoms into organic molecules. This is particularly useful in the late-stage functionalization of complex pharmaceuticals .
Agrochemical Synthesis
Lastly, it finds application in the synthesis of agrochemicals. The halogen atoms on the pyridine ring can be used to create compounds that protect crops from pests and diseases, contributing to increased agricultural productivity .
Safety and Hazards
Mécanisme D'action
Target of Action
4-Bromo-2,3-dichloropyridine is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions, which are among the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . The primary targets of 4-Bromo-2,3-dichloropyridine are the carbon atoms in organic compounds that are involved in the SM cross-coupling reactions .
Mode of Action
In SM cross-coupling reactions, 4-Bromo-2,3-dichloropyridine interacts with its targets through a process called transmetalation . In this process, the organoboron reagent (4-Bromo-2,3-dichloropyridine) transfers an organic group to a metal catalyst, such as palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-2,3-dichloropyridine are primarily those involved in carbon-carbon bond formation . The downstream effects of these pathways include the synthesis of complex organic compounds .
Pharmacokinetics
Like other organoboron reagents, it is likely to have good bioavailability due to its stability and reactivity . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromo-2,3-dichloropyridine would depend on the specific conditions of its use and the nature of the compounds it is combined with .
Result of Action
The primary result of the action of 4-Bromo-2,3-dichloropyridine is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .
Action Environment
The action, efficacy, and stability of 4-Bromo-2,3-dichloropyridine can be influenced by various environmental factors. These include the presence of other reagents, the temperature and pressure of the reaction environment, and the nature of the solvent used . For example, the SM cross-coupling reactions in which 4-Bromo-2,3-dichloropyridine is used are known to be exceptionally mild and functional group tolerant .
Propriétés
IUPAC Name |
4-bromo-2,3-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-3-1-2-9-5(8)4(3)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIJTLBBAZBULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652028 | |
| Record name | 4-Bromo-2,3-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020717-98-9 | |
| Record name | 4-Bromo-2,3-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,3-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine](/img/structure/B1372565.png)



![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372571.png)
![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one](/img/structure/B1372572.png)

![4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1372574.png)



![Tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate](/img/structure/B1372586.png)
